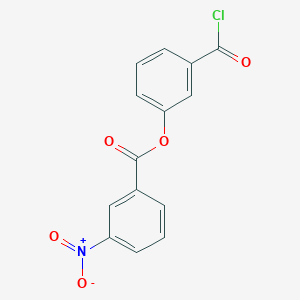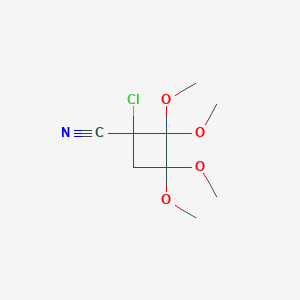
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom, four methoxy groups, and a nitrile group
Méthodes De Préparation
The synthesis of 1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-closing methods.
Substitution Reactions:
Nitrile Group Introduction: The nitrile group can be introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
1,1,3,3-Tetramethoxycyclobutane: Lacks the chlorine and nitrile groups, making it less reactive in certain contexts.
1-Chloro-3-methyl-2-butene: Contains a similar chlorine substitution but differs in the ring structure and functional groups.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propriétés
Numéro CAS |
88460-07-5 |
|---|---|
Formule moléculaire |
C9H14ClNO4 |
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
1-chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H14ClNO4/c1-12-8(13-2)5-7(10,6-11)9(8,14-3)15-4/h5H2,1-4H3 |
Clé InChI |
LUUNAAGOFJFTFB-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(C1(OC)OC)(C#N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)


![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
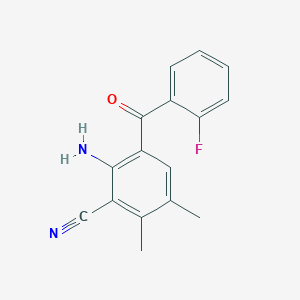
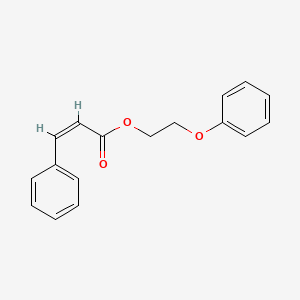
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
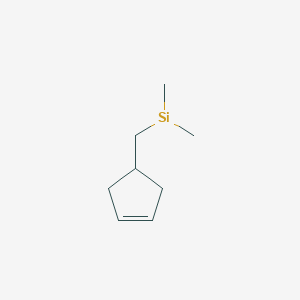
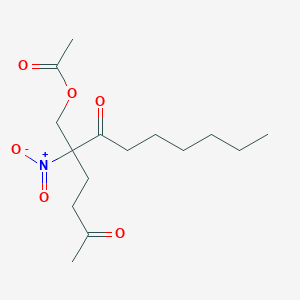
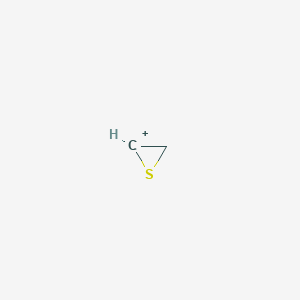
oxophosphanium](/img/structure/B14391451.png)
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
